H-D-Glu(Ome)-Otbu.HCl

Peptide Synthesis Orthogonal Protection Solid-Phase Synthesis

This orthogonally protected D-glutamic acid building block, featuring acid-labile OtBu and base-labile OMe esters, is essential for stepwise peptide synthesis. Its D-configuration confers critical metabolic stability. The stable hydrochloride salt ensures reliable handling. Procure this specific derivative for precise chain elongation and avoid racemization. This chiral glutamate analog is a key intermediate for developing long-acting therapeutics and stable diagnostic probes.

Molecular Formula C10H20ClNO4
Molecular Weight 253.72 g/mol
CAS No. 23736-76-7
Cat. No. B3179728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-D-Glu(Ome)-Otbu.HCl
CAS23736-76-7
Molecular FormulaC10H20ClNO4
Molecular Weight253.72 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C(CCC(=O)OC)N.Cl
InChIInChI=1S/C10H19NO4.ClH/c1-10(2,3)15-9(13)7(11)5-6-8(12)14-4;/h7H,5-6,11H2,1-4H3;1H/t7-;/m1./s1
InChIKeyHJNCSRHVIJRWLT-OGFXRTJISA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-D-Glu(OMe)-OtBu.HCl (CAS 23736-76-7): Orthogonally Protected D-Glutamic Acid Building Block for Controlled Peptide Synthesis


H-D-Glu(OMe)-OtBu.HCl (1-(tert-Butyl) 5-methyl D-glutamate hydrochloride) is a chiral, orthogonally protected D-glutamic acid derivative with the molecular formula C10H20ClNO4 and a molecular weight of 253.72 g/mol . It features a free α-amino group, an α-carboxylic acid protected as a methyl ester (OMe), and a side-chain γ-carboxylic acid protected as a tert-butyl ester (OtBu), and is supplied as a stable hydrochloride salt . This specific orthogonal protection scheme is a cornerstone of modern peptide synthesis, enabling highly selective and sequential deprotection strategies for the construction of complex, stereochemically defined peptides .

Why H-D-Glu(OMe)-OtBu.HCl Cannot Be Substituted: The Critical Role of Orthogonal Esters and D-Stereochemistry in Peptide Fidelity


The strategic value of H-D-Glu(OMe)-OtBu.HCl lies in its orthogonal protection and D-configuration, which are not interchangeable with common L-glutamic acid derivatives or other protected forms. The combination of an acid-labile tert-butyl ester (OtBu) and a base-labile methyl ester (OMe) is specifically engineered for stepwise, controlled deprotection, a level of synthetic control unattainable with single-protected or differently protected alternatives like Fmoc-Glu(OtBu)-OH [1]. Furthermore, the D-stereochemistry is essential for conferring resistance to proteolytic degradation and enabling specific, biologically relevant conformations in peptide-based therapeutics and probes. Using an L-isomer or a non-orthogonally protected analog will fundamentally alter the synthesis outcome, potentially leading to product mixtures, racemization, or inactive conformers .

H-D-Glu(OMe)-OtBu.HCl: Quantitative Evidence for Differentiated Performance in Peptide Synthesis


Orthogonal Ester Protection Scheme Enables Fully Independent Deprotection Steps vs. Single-Protected Analogs

H-D-Glu(OMe)-OtBu.HCl's α-methyl ester and γ-tert-butyl ester are independently cleavable, a property absent in compounds with only one protected carboxyl group. The tert-butyl ester is selectively removed under mild acidic conditions (e.g., TFA), while the methyl ester is stable to acid but can be hydrolyzed under basic conditions [1]. This orthogonality enables precise sequential chain elongation and side-chain modification, a level of control that directly contrasts with single-protected analogs like H-D-Glu-OtBu, which offer only one point of deprotection control.

Peptide Synthesis Orthogonal Protection Solid-Phase Synthesis

D-Stereochemistry Confers Proteolytic Stability and Specific Biological Conformation vs. L-Isomer

The D-configuration of the glutamic acid backbone fundamentally alters the compound's biological and synthetic utility compared to its L-enantiomer (e.g., H-Glu(OtBu)-OMe·HCl, CAS 6234-01-1) . D-amino acids are generally resistant to proteolytic cleavage by common proteases, which are specific for L-peptides. While direct comparative stability data for this specific building block is not available in the primary literature, the class-level inference is well-established [1]. Its incorporation is therefore essential for designing peptide therapeutics with extended half-lives and for creating specific bioactive conformations (e.g., in D-peptide antagonists).

Peptidomimetics D-Amino Acids Protease Stability

Hydrochloride Salt Form Enhances Solubility and Stability for Handling vs. Free Base

The hydrochloride salt form of H-D-Glu(OMe)-OtBu is specifically noted for its enhanced solubility and stability compared to its free base [1]. This is a critical practical differentiator, as the free base may be less soluble in common reaction solvents and more prone to degradation. The salt form ensures ease of handling and accurate weighing, which is essential for reproducible, high-yield syntheses.

Peptide Synthesis Amino Acid Derivatives Salt Form

High Purity Grade (≥97%) Ensures Reliable and Predictable Coupling Efficiency

Commercially sourced H-D-Glu(OMe)-OtBu.HCl is consistently offered at high purity levels, with specifications of ≥97.0% and NLT 98% documented. This high purity is a direct indicator of batch-to-batch consistency, which is critical for minimizing side reactions and ensuring predictable coupling yields in peptide synthesis. Lower purity alternatives, or those from less reliable sources, introduce impurities that can lead to truncated sequences, lower overall yields, and time-consuming purification.

Peptide Synthesis Purity Quality Control

H-D-Glu(OMe)-OtBu.HCl: Key Application Scenarios Driven by Orthogonal Protection and D-Stereochemistry


Synthesis of Proteolytically Stable Peptide Therapeutics and Diagnostics

The D-configuration of this building block is essential for constructing peptide-based drugs and imaging agents that must resist rapid degradation in vivo. Incorporating H-D-Glu(OMe)-OtBu.HCl into a peptide sequence confers enhanced metabolic stability, a property directly inferred from the well-documented resistance of D-amino acids to proteases. This is critical for developing long-acting therapeutics or stable diagnostic probes.

Stepwise Solution-Phase Synthesis of Complex, Sequence-Defined Oligomers

The orthogonal protection of the α-methyl ester and γ-tert-butyl ester makes H-D-Glu(OMe)-OtBu.HCl an ideal building block for iterative solution-phase synthesis. As demonstrated in the construction of sequence-defined L-glutamamide oligomers, the ability to selectively deprotect one ester while the other remains intact enables precise, step-by-step chain elongation. [1] This level of control is essential for creating highly uniform, functional macromolecules.

Large-Scale Production of Peptide Intermediates via Liquid-Phase Synthesis

For industrial-scale peptide manufacturing, liquid-phase synthesis is often preferred over solid-phase methods due to lower cost and easier scalability. H-D-Glu(OMe)-OtBu.HCl is a valuable intermediate in this context, as its protected groups allow for controlled reactions in solution without the need for a solid support. [2] Its use facilitates the multi-kilogram production of key peptide fragments for pharmaceuticals and other applications.

Enzymatic Deprotection for Greener Peptide Chemistry

The tert-butyl ester (OtBu) group on H-D-Glu(OMe)-OtBu.HCl is a known substrate for certain esterase 'deprotectase' enzymes. [3] This enables the development of biocatalytic deprotection strategies as a greener, more selective alternative to traditional acidolysis (e.g., TFA). Using such enzymatic methods can improve overall yield and purity by avoiding harsh chemical conditions that can lead to side reactions, representing a key advantage for advanced peptide chemistry workflows.

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